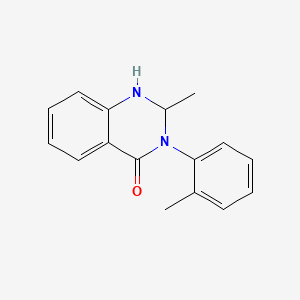

2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone

Description

2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone (CAS 72-44-6), commonly known as methaqualone, is a quinazolinone derivative with a molecular formula of C₁₆H₁₄N₂O and a molecular weight of 250.3 g/mol. It features a bicyclic quinazolinone core substituted with a methyl group at position 2 and an o-tolyl (2-methylphenyl) group at position 3 . Its synthesis typically involves condensation of anthranilic acid derivatives with methyl isothiocyanate or via epoxide-diol pathways in metabolic studies .

Properties

IUPAC Name |

2-methyl-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10,12,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGGDTZUZLKORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938916 | |

| Record name | 2-Methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773-01-9 | |

| Record name | 4(3H)-Quinazolinone, 1,2-dihydro-2-methyl-3-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001773019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Niementowski Synthesis and Its Variants

The foundational method for synthesizing 4(3H)-quinazolinones is the Niementowski reaction , first described in 1895. This involves heating anthranilic acid or its derivatives with formamide or substituted amides to form the quinazolinone core (Figure 1). Modifications of this reaction allow the introduction of various substituents, including the o-tolyl group at position 3.

- Starting materials: Anthranilic acid or anthranilic acid esters/amides.

- Reagents: Formamide or substituted amides.

- Conditions: Heating at about 120°C in an open container.

- Outcome: Formation of 4(3H)-quinazolinone skeleton with substitution at position 3 depending on the amide used.

This method can be adapted to prepare 2-methyl substituted derivatives by using appropriate methyl-substituted starting materials or intermediates.

Use of Isatoic Anhydrides

Isatoic anhydrides react with amines to form amide intermediates, which upon cyclization with formaldehyde under acidic conditions yield 1,2-dihydro-4(3H)-quinazolinone derivatives (Figure 6). This method is particularly useful for introducing diverse substituents on the quinazolinone ring.

- Starting materials: Isatoic anhydrides and o-tolyl amines.

- Reagents: Formaldehyde, acidic medium.

- Conditions: Cyclization under acidic conditions.

- Advantages: Allows incorporation of various aromatic amines such as o-tolyl amine, facilitating the synthesis of 3-(o-tolyl) derivatives.

This approach is suitable for synthesizing this compound by selecting appropriate amines and aldehydes.

Reduction of 4(3H)-Quinazolinones to Dihydroquinazolinones

Partially saturated derivatives like 1,2-dihydroquinazolinones can be prepared by reducing the corresponding 4(3H)-quinazolinones.

- Example: Reduction of 3-methyl-4(3H)-quinazolinone using lithium aluminium hydride (LiAlH4) in benzene yields 2,3-dihydro-3-methyl-4(1H)-quinazolinone (Figure 4).

- Alternative reagents: Alkyl lithium reagents for selective nucleophilic addition to the imine bond.

- Application: This method can be applied to 3-(o-tolyl)-substituted quinazolinones to obtain the dihydro form.

One-Pot Three-Component Domino Reactions

A modern and efficient synthetic route involves a one-pot three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines to form 3,4-dihydroquinazolines and quinazolin-4(3H)-ones.

- Reactants: Arenediazonium salts (derived from o-tolyl amines), nitriles, and bifunctional anilines.

- Conditions: Metal-free, mild temperature, good functional group tolerance.

- Advantages: High efficiency, multiple C–N bond formations in a domino sequence.

- Relevance: This strategy can be tailored to synthesize this compound by choosing appropriate arenediazonium salts and nitriles.

Condensation of 2-Methyl-3,1-benzoxazin-4-one with Aromatic Amines

Another reported method involves the synthesis of 2-methyl-3-aryl-3H-quinazolin-4-ones by condensing 2-methyl-3,1-benzoxazin-4-one (prepared from anthranilic acid and acetic anhydride) with aromatic amines such as o-tolyl amine.

- Step 1: Synthesis of 2-methyl-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride.

- Step 2: Heating with o-tolyl amine under reflux for several hours.

- Outcome: Formation of 2-methyl-3-(o-tolyl)-quinazolinone derivatives.

- Further modification: Condensation with aromatic aldehydes to form styryl derivatives if desired.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Applicability to Target Compound |

|---|---|---|---|---|

| Niementowski Reaction | Anthranilic acid + substituted amide | Heat at 120°C | Simple, classical | Direct synthesis of 2-methyl-3-(o-tolyl)-quinazolinone by using appropriate amides |

| Isatoic Anhydride Route | Isatoic anhydrides + o-tolyl amine + formaldehyde | Acidic cyclization | Versatile for substitutions | Effective for 1,2-dihydro derivatives |

| Reduction of Quinazolinones | 3-methyl-4(3H)-quinazolinone | LiAlH4 in benzene | Selective reduction to dihydro form | Applicable to o-tolyl substituted quinazolinones |

| One-Pot Three-Component Reaction | Arenediazonium salts + nitriles + bifunctional anilines | Metal-free, mild | Efficient, high yield | Suitable for diverse 3,4-dihydroquinazolinones |

| Benzoxazinone Condensation | 2-methyl-3,1-benzoxazin-4-one + o-tolyl amine | Reflux heating | Good yields, straightforward | Direct access to 2-methyl-3-(o-tolyl)-quinazolinones |

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or alkyl groups.

Scientific Research Applications

2-methyl-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research has focused on its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.

Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one involves its interaction with the central nervous system. It acts as a GABAergic agent, enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to increased inhibitory neurotransmission, resulting in sedative and muscle relaxant effects. The compound’s molecular targets include the GABA_A receptor subunits, which modulate the receptor’s response to GABA.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of methaqualone include hydroxylated metabolites, halogenated derivatives, and compounds with heterocyclic modifications. Below is a detailed comparison:

Pharmacological and Metabolic Profiles

- Methaqualone : Primarily metabolized via hepatic epoxidation and hydroxylation, producing inactive dihydrodiols (e.g., Metabolites I–IV) . Exhibits high lipophilicity, contributing to rapid CNS penetration and sedative effects .

- Afloqualone: The 2-fluoromethyl group enhances stability against metabolic degradation, while the C6 amino group reduces sedative effects, making it a non-addictive muscle relaxant .

- Azo-Triazole Derivatives : Substitution with azo or triazole groups (e.g., III-1~III-31) introduces π-π stacking interactions, improving binding to viral hemagglutinin (IC₅₀: 10–50 μM) but reducing CNS activity .

Critical Analysis of Research Findings

- Metabolic Stability : Hydroxylation of methaqualone’s o-tolyl group (Metabolites I–IV) significantly reduces its half-life compared to afloqualone, which resists oxidation due to fluorine’s electron-withdrawing effects .

- Therapeutic Selectivity : Afloqualone’s lack of sedative effects highlights the role of C2 and C6 substitutions in modulating target specificity (GABA receptors vs. muscle ion channels) .

- Antiviral Potential: Azo-triazole derivatives show moderate activity against RNA viruses but require structural optimization to improve potency and reduce cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via cyclization of methyl N-acylanthranilate derivatives with primary amines under acidic conditions. For example, heating methyl N-acetylanthranilate with o-toluidine hydrochloride in the presence of phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine as a solvent achieves yields up to 88% . Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving purity . Challenges in low yields (e.g., 47% in ethanol-based methods) are addressed by optimizing solvent systems (e.g., acetic anhydride or THF) and stoichiometric ratios (1:3–1:5 for amine hydrochloride) .

Q. How can researchers confirm the structural integrity of 2-methyl-3-(o-tolyl)-quinazolinone derivatives?

- Methodological Answer : Structural confirmation relies on spectral

- ¹H NMR : Key signals include δ 2.65 (s, 3H, methyl group at C2) and δ 7.27–8.30 (aromatic protons) .

- IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the quinazolinone core .

- X-ray crystallography resolves substituent positioning, as demonstrated in studies of analogous compounds (e.g., bond angles like C2–C3–C4 = 121.16°) .

Q. What are the primary pharmacological activities associated with this compound?

- Methodological Answer : The compound exhibits central nervous system (CNS) depressant effects, acting as a muscle relaxant by modulating spinal reflex potentials . Its structural analogs (e.g., 2-methyl-3-(2-chlorophenyl) derivatives) show hypnotic and sedative properties through GABAergic pathways . Preclinical assays evaluate these activities via electrophysiological recordings in animal models (e.g., post-ischaemic rigidity in cats) .

Advanced Research Questions

Q. How do structural modifications at the C2 and C3 positions influence biological activity?

- Methodological Answer :

- C2 Methyl Group : Replacement with bulkier alkyl chains (e.g., octyl) enhances lipophilicity, improving blood-brain barrier penetration but may reduce solubility .

- C3 o-Tolyl Group : Substitution with electron-withdrawing groups (e.g., Cl) increases potency in GABA receptor binding assays, while electron-donating groups (e.g., methoxy) shift activity toward antiviral targets like TMV .

- Case Study : 6-Amino-2-fluoromethyl-3-(o-tolyl) derivatives show enhanced muscle relaxant activity (IC₅₀ = 12 nM) compared to parent compounds .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, enzyme sources). To address this:

- Standardized Assays : Use recombinant enzymes (e.g., HDAC isoforms) for consistent inhibition studies .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for bioavailability differences .

- Cross-Study Validation : Compare data from orthogonal methods (e.g., electrophysiology vs. radioligand binding for CNS activity) .

Q. What mechanisms underlie the compound’s inhibitory effects on histone deacetylases (HDACs)?

- Methodological Answer : The quinazolinone scaffold chelates zinc ions in HDAC active sites. Molecular docking studies reveal that the o-tolyl group occupies a hydrophobic pocket near the catalytic site, while the C2 methyl group stabilizes interactions with surface residues . Activity is quantified via fluorescence-based assays using acetylated lysine substrates (e.g., IC₅₀ = 50–200 nM for HDAC6) .

Q. How can researchers optimize this compound for antiviral applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-deficient aryl groups at C3 (e.g., 3-nitro) to enhance binding to viral polymerases .

- Prodrug Design : Modify the 4(3H)-quinazolinone core with phosphonate groups to improve cellular uptake against RNA viruses .

- In Silico Screening : Use molecular dynamics simulations to predict binding affinity for viral targets like HIV-1 reverse transcriptase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.